3-Cyclopropyl-3-(methoxymethyl)azetidine: Physicochemical Profiling, Exact Mass Determination, and Strategic Utility in Drug Discovery
3-Cyclopropyl-3-(methoxymethyl)azetidine: Physicochemical Profiling, Exact Mass Determination, and Strategic Utility in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the paradigm has shifted from planar, sp²-hybridized aromatic rings toward three-dimensional, sp³-rich scaffolds. This transition is a proven strategy to improve the physicochemical properties and clinical success rates of novel drug candidates[1]. Among these advanced building blocks, 3,3-disubstituted azetidines have emerged as premier bioisosteres for morpholines, piperidines, and gem-dimethyl groups[2].
This technical guide provides an in-depth analysis of 3-cyclopropyl-3-(methoxymethyl)azetidine (CAS: 2060029-75-4)[3]. By detailing its exact mass properties, analytical verification protocols, and synthetic integration methodologies, this document serves as an authoritative resource for researchers incorporating this specialized building block into lead optimization workflows.
Structural & Physicochemical Profiling
For rigorous analytical tracking, particularly in High-Resolution Mass Spectrometry (HRMS), distinguishing between average molecular weight and monoisotopic exact mass is critical.
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Molecular Weight is calculated using the abundance-weighted average of all isotopes, used primarily for macroscopic stoichiometry.
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Exact Mass is calculated using only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). HRMS instrumentation relies exclusively on exact mass to differentiate isobaric interferences.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Cyclopropyl-3-(methoxymethyl)azetidine |
| CAS Registry Number | 2060029-75-4[3] |
| Molecular Formula | C₈H₁₅NO[3] |
| Average Molecular Weight | 141.21 g/mol [3] |
| Monoisotopic Exact Mass | 141.115364 Da |
| Theoretical [M+H]⁺ Ion (m/z) | 142.12264 |
| Theoretical [M+Na]⁺ Ion (m/z) | 164.10513 |
Note: The monoisotopic mass is derived from: (8 × 12.000000) + (15 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) = 141.115364 Da.
Strategic Utility in Medicinal Chemistry
The incorporation of 3-cyclopropyl-3-(methoxymethyl)azetidine into a drug scaffold is not arbitrary; it is driven by specific structure-activity relationship (SAR) goals[1]:
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Azetidine Core (Conformational Restriction): The four-membered ring lowers overall lipophilicity (LogP) and increases aqueous solubility compared to larger rings like piperidine. It locks the nitrogen lone pair into a defined trajectory, enhancing target binding affinity through reduced entropic penalty[2].
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Cyclopropyl Group (Metabolic Shielding): The rigid steric bulk of the cyclopropyl ring acts as a shield. Causality: By crowding the adjacent carbon centers, it blocks cytochrome P450-mediated oxidative metabolism (such as α-oxidation or N-dealkylation), thereby extending the pharmacokinetic half-life of the drug.
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Methoxymethyl Ether (H-Bond Acceptor): The ether oxygen provides a critical hydrogen bond acceptor to interact with target kinases or receptors. Causality: Unlike a free hydroxyl group, the methyl cap prevents Phase II glucuronidation, maintaining metabolic stability while preserving polarity.
Analytical Workflow: HRMS Verification Protocol
Before committing this expensive building block to late-stage synthesis, its purity and identity must be verified. This protocol utilizes LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) to ensure a self-validating analytical system.
Step-by-Step Methodology
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System Suitability & Blank Run:
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Action: Inject 2 µL of 50:50 LC-MS grade Water:Acetonitrile (with 0.1% Formic Acid).
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Causality: This establishes a baseline and proves the system is free of carryover from previous runs, ensuring that any detected m/z 142.1226 signal genuinely originates from the sample.
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Sample Preparation:
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Action: Dissolve 1.0 mg of the azetidine in 1 mL of Methanol. Dilute to 1 µg/mL using the mobile phase.
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Causality: Formic acid (0.1%) in the mobile phase forces the secondary amine of the azetidine to protonate, maximizing the yield of the [M+H]⁺ ion for positive mode Electrospray Ionization (ESI+).
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Chromatographic Separation:
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Action: Run a 5-minute gradient (5% to 95% Acetonitrile) on a C18 UPLC column.
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Causality: The gradient separates the highly polar azetidine from potential synthetic impurities, preventing ion suppression at the MS source.
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Mass Acquisition & Recalibration:
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Action: Acquire data in ESI+ mode while infusing Leucine Enkephalin (m/z 556.2771) as a lock mass.
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Causality: TOF analyzers experience thermal drift over time. The lock mass provides real-time, continuous recalibration, ensuring the mass accuracy remains strictly below the <5 ppm error threshold required for definitive structural confirmation.
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Synthetic Integration: Nucleophilic Aromatic Substitution (SₙAr)
To integrate this building block into a lead scaffold, the secondary amine of the azetidine is typically reacted with a heteroaryl halide. This protocol describes a self-validating SₙAr workflow.
Step-by-Step Methodology
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Reagent Preparation:
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Action: In an oven-dried reaction vial under nitrogen, combine 3-cyclopropyl-3-(methoxymethyl)azetidine (1.0 eq) and a heteroaryl chloride (e.g., 2-chloropyrimidine, 1.1 eq) in anhydrous DMF.
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Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the heteroaryl chloride into a non-reactive hydroxyl derivative.
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Base Addition:
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Action: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.
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Causality: DIPEA acts as a proton scavenger to neutralize the HCl generated during the substitution. Its extreme steric hindrance prevents it from acting as a competing nucleophile, ensuring the azetidine exclusively attacks the electrophile.
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Reaction Execution & Self-Validation:
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Action: Heat the reaction to 80°C. Take an aliquot at t=0 and t=2 hours for LC-MS analysis.
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Causality & Validation: The t=0 sample establishes the baseline peak area of the m/z 142.1226 precursor. The t=2 hour sample must demonstrate a >95% reduction of this peak alongside the emergence of the calculated product mass. This comparative tracking validates chemical conversion rather than physical loss of the sample.
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Workup:
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Action: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
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Mechanistic Workflow Visualization
The following diagram illustrates the logical progression from raw building block validation through to successful integration into a novel drug candidate.
Workflow from building block HRMS QC to lead compound integration.
References
1.[3] Title: 3-cyclopropyl-3-(methoxymethyl)azetidine — Chemical Substance Information Source: NextSDS URL:
2.[1] Title: Organic & Biomolecular Chemistry - RSC Publishing Source: Royal Society of Chemistry (rsc.org) URL:
3.[2] Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: SciSpace / ACS URL:
